molecular formula C6H10O2 B3031335 7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 253876-00-5

7-Oxabicyclo[2.2.1]heptan-2-ol

Cat. No.: B3031335
CAS No.: 253876-00-5
M. Wt: 114.14 g/mol
InChI Key: DXJWCIYSWHNWHQ-UHFFFAOYSA-N
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Description

7-Oxabicyclo[2.2.1]heptan-2-ol is a bicyclic monoterpenoid characterized by a bridged 7-membered ring system containing an oxygen atom. Its structure consists of a bicyclo[2.2.1]heptane backbone with a hydroxyl group at position 2 and an oxygen atom at position 7 (Figure 1). This compound is synthetically versatile, often serving as a chiral building block in organic synthesis due to its rigid, oxygen-containing framework . For instance, enantiomerically pure forms of its derivatives, such as 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, are critical intermediates in synthesizing terpenoids like eudesmanes and norcarotenoids .

Synthesis: The compound can be synthesized via boron trifluoride-catalyzed Diels-Alder reactions, which offer high atom economy and mild conditions . Enantiomeric resolution is achievable through diastereomeric ester formation using chiral auxiliaries like (S)-(+)-mandelic acid, followed by preparative HPLC separation .

Applications: Its derivatives exhibit antimicrobial and antioxidant properties, making them relevant in pharmaceutical and agrochemical research .

Properties

IUPAC Name

7-oxabicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJWCIYSWHNWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20379629
Record name 7-oxabicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253876-00-5
Record name 7-oxabicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20379629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Cycloaddition with α-Chloroacrylonitrile

The foundational synthesis begins with a Diels-Alder reaction between furan and α-chloroacrylonitrile, producing a mixture of exo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (4) and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (5) in a 1:1 ratio. This step proceeds at 0°C in dichloromethane with a 78% combined yield.

Reaction Conditions

Parameter Value
Temperature 0°C
Solvent Dichloromethane
Catalyst None (thermal)
Reaction Time 48 hours

Hydrogenation and Hydrolysis

Catalytic hydrogenation (H₂, 3 atm) over palladium-on-carbon reduces the double bond in (4) and (5), yielding saturated chloronitriles. Subsequent hydrolysis with 6 M HCl at 60°C converts these intermediates to α-chloro carboxylic acids. The endo-acid is selectively removed via iodo lactone formation (I₂, NaHCO₃), enriching the exo-isomer.

Curtius Rearrangement to Alcohol

The remaining exo-α-chloro acid undergoes Curtius rearrangement via acyl azide formation (NaN₃, H₂SO₄) and thermal decomposition (100°C, toluene) to produce 7-oxabicyclo[2.2.1]heptan-2-one. Final reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran yields 7-Oxabicyclo[2.2.1]heptan-2-ol exclusively as the endo-alcohol (92% yield).

Acid-Catalyzed Cyclization of Epoxycyclohexanols

Direct Cyclization of cis-Epoxycyclohexanol

U.S. Patent 4,487,945 describes a high-yield route to exo-2-hydroxy-7-oxabicyclo[2.2.1]heptane. Treating cis-epoxycyclohexanol with concentrated sulfuric acid in dichloromethane induces cyclization at 25°C within 2 hours, achieving 85% yield with >98% exo-selectivity.

Mechanistic Insight
The acid protonates the epoxide oxygen, facilitating ring opening and subsequent nucleophilic attack by the hydroxyl group to form the bicyclic structure. Steric hindrance favors exo-alcohol formation.

Tandem Epoxidation-Cyclization of 3-Cyclohexen-1-ol

An alternative one-pot method oxidizes 3-cyclohexen-1-ol with meta-chloroperbenzoic acid (mCPBA) in the presence of Amberlyst-15 sulfonic acid resin. This concurrent epoxidation and cyclization delivers exo-7-Oxabicyclo[2.2.1]heptan-2-ol in 76% yield.

Optimized Parameters

Component Quantity
3-Cyclohexen-1-ol 1.0 equiv
mCPBA 1.2 equiv
Amberlyst-15 20 wt%
Solvent Dichloroethane
Time 8 hours

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Starting Material Isomer Yield (%) Key Advantage
Diels-Alder Furan endo 92 High purity
Epoxycyclohexanol cis-Epoxide exo 85 Scalability
Tandem Epoxidation 3-Cyclohexen-1-ol exo 76 One-pot synthesis

The Diels-Alder route provides superior stereocontrol for endo-alcohol but requires multiple steps. Acid-catalyzed cyclizations offer shorter pathways to exo-alcohol, crucial for industrial applications.

Emerging Techniques and Challenges

Recent advances explore enzymatic resolution using Pseudomonas cepacia lipase to separate endo/exo mixtures via acetyl ester hydrolysis (85% ee). However, substrate specificity and catalyst cost remain barriers to widespread adoption.

Persistent challenges include:

  • Minimizing byproducts during Curtius rearrangement
  • Improving atom economy in cyclization steps
  • Developing heterogeneous catalysts for greener synthesis

Industrial Production Considerations

Large-scale manufacturing prioritizes the epoxycyclohexanol route due to:

  • Feedstock Availability : Cyclohexene derivatives are petroleum-derived and cost-effective
  • Process Intensity : Fewer unit operations compared to Diels-Alder
  • Waste Management : Acid catalysts (e.g., Amberlyst-15) are recyclable

Typical batch sizes exceed 100 kg with purity ≥98% (HPLC).

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 7-oxabicyclo[2.2.1]heptane, such as 7-oxabicyclo[2.2.1]heptan-2-one and its reduced forms .

Scientific Research Applications

Organic Synthesis

7-Oxabicyclo[2.2.1]heptan-2-ol serves as an important intermediate in organic synthesis due to its unique structural features that allow for the formation of various derivatives.

Case Study: Synthesis of Substituted Derivatives

The synthesis of substituted 7-oxabicyclo[2.2.1]heptan-2-ols has been explored for their potential use as herbicides and plant growth regulators .

Pharmaceutical Applications

This compound is being investigated for its potential therapeutic properties.

Chiral Building Block

Recent studies highlight its utility as a chiral building block in the synthesis of complex molecules, including terpenoids . The enantiopure forms exhibit distinct biological activities, making them valuable in drug development.

ApplicationTypeSignificance
Chiral Building BlockTerpenoidsEssential for drug synthesis

Case Study: Enantiopure Synthesis

A notable study achieved the first preparation of enantiopure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one, showcasing the compound's versatility in producing biologically active molecules .

Agricultural Applications

The compound has shown promise in agricultural applications, particularly as a herbicide.

Herbicidal Properties

Certain derivatives of this compound have been identified as effective herbicides, offering a novel approach to plant growth regulation .

ApplicationTypeEffectiveness
HerbicidePlant Growth RegulatorEffective against specific weeds

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-ol involves its interaction with molecular targets through its reactive oxygen bridge. This interaction can lead to the formation of various intermediates, which then participate in further chemical reactions. The compound’s unique structure allows it to engage in specific pathways, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The following table highlights key structural differences between 7-Oxabicyclo[2.2.1]heptan-2-ol and analogous compounds:

Compound Name Molecular Formula Substituents/Modifications Ring System Key Features Source/Application
This compound C₆H₁₀O₂ -OH at C2, -O- at C7 Bicyclo[2.2.1]heptane Oxygen bridge, chiral centers Synthetic intermediate, antimicrobial agent
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol C₁₀H₁₈O -OH at C2, three methyl groups at C1, C7, C7 Bicyclo[2.2.1]heptane Lipophilic, monoterpenoid Found in Eleagus commutata essential oils
7-Oxabicyclo[4.1.0]heptan-2-one C₇H₁₀O₂ -O- at C7, ketone at C2 Bicyclo[4.1.0]heptane Fused cyclohexane-oxirane system Minor component in plant extracts
7-Azabicyclo[2.2.1]heptan-2-ol C₆H₁₁NO -OH at C2, -NH- at C7 Bicyclo[2.2.1]heptane Nitrogen bridge, basic properties Chiral template for aminocyclitol synthesis

Key Observations :

  • Oxygen vs. Nitrogen Bridges : Replacing the oxygen bridge in 7-oxabicyclo compounds with nitrogen (e.g., 7-azabicyclo derivatives) introduces basicity, altering solubility and reactivity .
  • Substituent Effects : Methyl groups (e.g., 1,7,7-trimethyl variants) enhance lipophilicity, favoring incorporation into lipid-rich plant essential oils .
  • Ring System Variations : Bicyclo[4.1.0] systems (e.g., 7-oxabicyclo[4.1.0]heptan-2-one) feature fused rings, reducing steric strain compared to bicyclo[2.2.1] frameworks .
Antimicrobial and Antioxidant Properties
  • This compound Derivatives : Exhibit moderate antibacterial activity against Staphylococcus aureus and antioxidant efficacy in DPPH radical scavenging assays .
  • 7-Azabicyclo[2.2.1]heptan-2-ol : Primarily used as a chiral synthon, its biological activities remain underexplored .

Stereochemical Considerations

  • Enantiomeric Purity: The synthesis of enantiomerically pure this compound derivatives is critical for asymmetric synthesis. For example, (1R,4S)-1-methyl-7-oxabicyclo[2.2.1]heptan-2-one is pivotal in norcarotenoid production .
  • Stereoisomer-Specific Activity : Exo vs. endo stereoisomers of azabicyclo derivatives exhibit distinct biological interactions, as seen in 7-methyl-7-azabicyclo[2.2.1]heptan-2-ol .

Biological Activity

7-Oxabicyclo[2.2.1]heptan-2-ol is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a bicyclic structure with an oxygen atom incorporated into the ring system, which significantly influences its chemical reactivity and biological interactions. The synthesis of this compound can be achieved through various methods, including:

  • Diastereoselective Intramolecular Diels–Alder Reactions : This method has been employed to create the 7-oxabicyclo[2.2.1]heptane moiety effectively, as detailed in studies focused on the total synthesis of solanoeclepin A, a natural hatching agent for potato cyst nematodes .
  • Modified Fischer Esterification : Recent advancements in synthetic techniques have allowed for the preparation of related compounds using sonication and hydrogel beads, enhancing efficiency and yield .

Antimicrobial Properties

Research indicates that compounds containing the 7-oxabicyclo[2.2.1]heptane structure exhibit notable antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents .

Herbicidal Activity

This compound derivatives have been investigated for their herbicidal properties. Patents describe their use as intermediates in developing herbicides aimed at controlling plant growth effectively . This activity is attributed to their ability to disrupt normal plant physiological processes.

Insecticidal Effects

The compound has also been studied for its insecticidal properties, particularly against agricultural pests. The mechanism of action involves interference with the nervous system of insects, leading to paralysis and death .

Case Studies

Case Study 1: Solanoeclepin A Synthesis

In a significant study focusing on the synthesis of solanoeclepin A, researchers utilized the 7-oxabicyclo[2.2.1]heptane framework to develop a potent natural product that acts as a hatching agent for potato cyst nematodes. The synthesis involved intricate steps that highlighted the versatility of this bicyclic structure in producing biologically active compounds .

Case Study 2: Antimicrobial Testing

A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity compared to standard antibiotics .

Research Findings Summary Table

Study Focus Findings
Synthesis of Solanoeclepin ANatural Product SynthesisEffective use of 7-oxabicyclo[2.2.1]heptane moiety in synthesis
Antimicrobial ActivityBacterial InhibitionSignificant inhibition against multiple strains
Herbicidal ApplicationsPlant Growth RegulationEffective herbicidal properties noted in patents
Insecticidal EffectsPest ControlDisruption of insect nervous systems observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
7-Oxabicyclo[2.2.1]heptan-2-ol

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